An analogue of Adefovir
((((2-(6-Amino-9H-purin-9-yl)ethoxy)methyl)(ethoxy)phosphoryl)oxy)methyl pivalate
CAS No.: 142341-04-6
Cat. No.: VC21342660
Molecular Formula: C16H26N5O6P
Molecular Weight: 415.38 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 142341-04-6 |
---|---|
Molecular Formula | C16H26N5O6P |
Molecular Weight | 415.38 g/mol |
IUPAC Name | [2-(6-aminopurin-9-yl)ethoxymethyl-ethoxyphosphoryl]oxymethyl 2,2-dimethylpropanoate |
Standard InChI | InChI=1S/C16H26N5O6P/c1-5-26-28(23,27-10-25-15(22)16(2,3)4)11-24-7-6-21-9-20-12-13(17)18-8-19-14(12)21/h8-9H,5-7,10-11H2,1-4H3,(H2,17,18,19) |
Standard InChI Key | NOZLVTCICOSPFI-UHFFFAOYSA-N |
SMILES | CCOP(=O)(COCCN1C=NC2=C(N=CN=C21)N)OCOC(=O)C(C)(C)C |
Canonical SMILES | CCOP(=O)(COCCN1C=NC2=C(N=CN=C21)N)OCOC(=O)C(C)(C)C |
Appearance | Solid Powder |
The compound ((((2-(6-Amino-9H-purin-9-yl)ethoxy)methyl)(ethoxy)phosphoryl)oxy)methyl pivalate is a purine derivative with a complex molecular structure, often studied for its potential biological and pharmacological applications. This compound is a modified purine analog, where purine serves as the core scaffold. Such derivatives are frequently explored for their roles in anticancer, antiviral, and anti-inflammatory activities due to their ability to interact with enzymes and receptors critical to cellular processes.
This article provides an in-depth analysis of the compound, including its structure, synthesis, biological activity, and potential applications.
Structural Overview
The molecular structure of the compound consists of the following components:
-
Purine Core: The base structure is derived from purine, specifically functionalized at the 6-amino and 9H positions.
-
Ethoxy Groups: These groups are attached to enhance solubility and bioavailability.
-
Phosphoryl Group: A phosphoryl moiety contributes to the compound's potential as a prodrug, facilitating intracellular activation.
-
Pivalate Ester: The pivalate group enhances stability and membrane permeability.
Table 1: Key Chemical Features
Feature | Description |
---|---|
Molecular Formula | C15H24N5O7P |
Functional Groups | Amino, ethoxy, phosphoryl, ester |
Purine Substitution | 6-amino and 9H positions |
Stability Enhancer | Pivalate ester |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from purine derivatives. Below is a generalized synthetic route:
-
Purine Modification:
-
The purine scaffold is functionalized at the 6-amino position using selective substitution reactions.
-
N9 alkylation is performed using ethoxy-containing reagents under controlled conditions.
-
-
Phosphorylation:
-
A phosphoryl group is introduced via phosphorylation reagents such as phosphorus oxychloride or similar compounds.
-
-
Esterification:
-
The final step involves esterification with pivalic acid derivatives to form the pivalate ester.
-
These steps ensure high yields and purity of the final product, which can be confirmed using spectroscopic techniques like NMR and mass spectrometry.
Anticancer Potential
Purine derivatives are well-known for their cytotoxic effects on cancer cells by inhibiting key enzymes such as cyclin-dependent kinases (CDKs). Studies on related compounds suggest that modifications at the N9 position improve selectivity and potency against malignant cells .
Anti-inflammatory Effects
Purine-based compounds can act as antagonists for P2X7 receptors, which are implicated in neuroinflammation. This suggests possible applications in treating inflammatory diseases .
Pharmacokinetics and Stability
The inclusion of ethoxy groups and a pivalate ester improves pharmacokinetic properties:
-
Membrane Permeability: Enhanced by lipophilic groups.
-
Prodrug Activation: The phosphoryl group allows intracellular conversion into active metabolites.
-
Chemical Stability: The pivalate ester resists premature hydrolysis during systemic circulation.
Applications:
-
Cancer Therapy: Potential use as a chemotherapeutic agent targeting rapidly dividing cells.
-
Antiviral Drugs: Development of nucleotide analogs for treating viral infections such as hepatitis or influenza.
-
Neuroinflammatory Disorders: P2X7 receptor antagonism for conditions like multiple sclerosis or Alzheimer’s disease.
Future Research:
Further studies are required to:
-
Optimize the synthesis for industrial scalability.
-
Conduct detailed pharmacodynamic studies to understand its mechanism of action.
-
Explore structural analogs to improve efficacy and reduce toxicity.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume